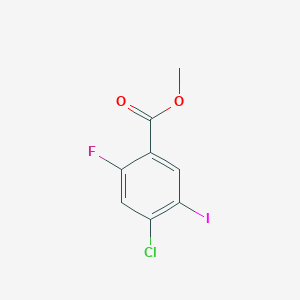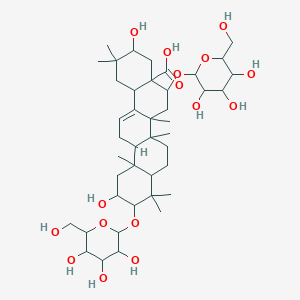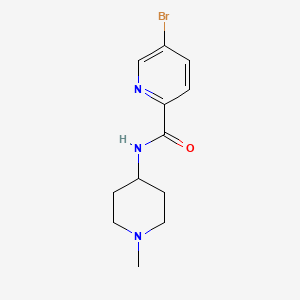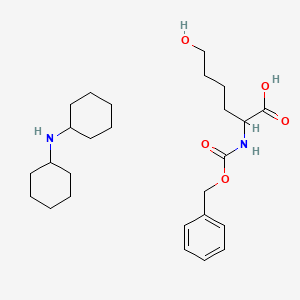
Benzaldehyde, 2-fluoro-3-hydroxy-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-hidroxi-6-metoxibenzaldehído: es un aldehído aromático con la fórmula molecular C8H7FO3 . Este compuesto se caracteriza por la presencia de un átomo de flúor, un grupo hidroxilo y un grupo metoxi unidos al anillo de benceno, junto con un grupo funcional aldehído. Es un derivado del benzaldehído y se utiliza en diversas aplicaciones químicas y farmacéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Reacción de Wittig: Un método común para sintetizar derivados del benzaldehído implica la reacción de Wittig.
Acilación de Friedel-Crafts: Otro método implica la acilación de Friedel-Crafts de derivados del benceno fluorado utilizando cloruros de acilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Métodos de producción industrial: La producción industrial de derivados del benzaldehído generalmente implica reacciones químicas a gran escala utilizando rutas sintéticas similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas garantiza la producción eficiente de compuestos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: Los derivados del benzaldehído pueden sufrir reacciones de oxidación para formar ácidos carboxílicos.
Reducción: La reducción del grupo aldehído puede producir el alcohol correspondiente.
Sustitución: La presencia de grupos funcionales como el flúor y el hidroxilo permite diversas reacciones de sustitución.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3) o peróxido de hidrógeno (H2O2) en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en disolventes anhidros.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en condiciones adecuadas.
Productos principales:
Oxidación: Derivados del ácido benzoico correspondientes.
Reducción: Derivados del alcohol bencílico correspondientes.
Sustitución: Diversos derivados del benzaldehído sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química:
Bloques de construcción: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología y medicina:
Descubrimiento de fármacos: Se utiliza como precursor en la síntesis de ingredientes farmacéuticos activos (API).
Industria:
Ciencia de los materiales: Se emplea en la síntesis de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del 2-fluoro-3-hidroxi-6-metoxibenzaldehído implica su interacción con diversos objetivos moleculares y vías. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a la modulación de la actividad enzimática y la función de las proteínas. La presencia de grupos flúor e hidroxilo puede aumentar la reactividad y la especificidad del compuesto hacia ciertos objetivos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
Benzaldehído, 2-fluoro-: Carece de los grupos hidroxilo y metoxi, lo que lo hace menos reactivo en ciertas reacciones químicas.
Vainillina (4-hidroxi-3-metoxibenzaldehído): Contiene un grupo hidroxilo y metoxi pero carece del átomo de flúor, lo que da como resultado diferentes propiedades químicas y aplicaciones.
2-Fluoro-3-metoxibenzaldehído:
Singularidad: El 2-fluoro-3-hidroxi-6-metoxibenzaldehído es único debido a la combinación de grupos flúor, hidroxilo y metoxi en el anillo de benceno. Esta combinación única mejora su reactividad y especificidad en diversas aplicaciones químicas y biológicas, lo que lo convierte en un compuesto valioso en investigación e industria.
Propiedades
Número CAS |
1260657-56-4 |
|---|---|
Fórmula molecular |
C8H7FO3 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
2-fluoro-3-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-6(11)8(9)5(7)4-10/h2-4,11H,1H3 |
Clave InChI |
XHEFFJOVSKZULK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)O)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)






![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)



![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

